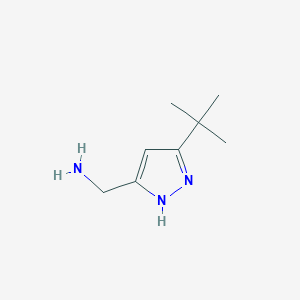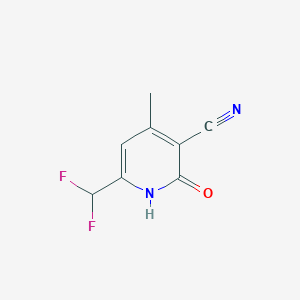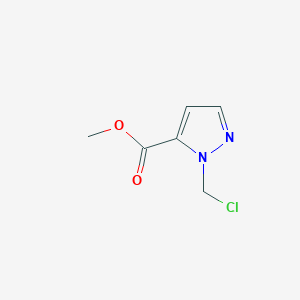![molecular formula C27H22N2O4 B1310954 (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 268731-07-3](/img/structure/B1310954.png)
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that is likely to have a multi-ring structure based on the name, which suggests the presence of an indole moiety and a fluorenyl group. The compound also contains a carboxylic acid functional group, which is a common feature in bioactive molecules, potentially contributing to its solubility and reactivity. The stereochemistry is specified as (R), indicating that the molecule has chiral centers and the configuration around at least one of these centers is R.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related compounds can offer insights. For example, the synthesis of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate involves techniques that could be relevant, such as NMR, ESI-MS, and single-crystal X-ray diffraction for characterization . The synthesis likely involves the formation of the indole structure, followed by the introduction of the fluorenyl group and the establishment of the carboxylic acid functionality.
Molecular Structure Analysis
The molecular structure of related compounds, such as the one mentioned in paper , indicates that the compound likely crystallizes in an orthorhombic system. The presence of multiple rings, such as the indole and pyrrole systems, suggests that the molecule may have a planar or near-planar conformation in parts, which could influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The compound's reactivity can be inferred from similar molecules. For instance, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids suggests that the indole moiety in the compound could undergo similar coupling reactions, potentially with aryl boronic acids, through a mechanism involving C-H activation and electrophilic addition.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced by analogy to similar compounds. The crystal structure, as seen in related molecules, indicates strong intermolecular interactions, such as hydrogen bonding and π-π interactions, which could affect the compound's solubility and melting point . The presence of a carboxylic acid group implies that the compound will have acidic properties and may form salts with bases. The chiral centers may also influence the optical properties of the compound, such as its specific rotation.
科学的研究の応用
- Scientific Field: Peptide Synthesis
- Application Summary : The compound is related to the family of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids . These are commonly used in the synthesis of peptides, which are short chains of amino acids. The Fmoc group acts as a protective group for the amino acid during synthesis .
- Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes : The resulting Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .
- Scientific Field: Unnatural Amino Acid Synthesis
- Application Summary : The compound is related to the family of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids . These are commonly used in the synthesis of unnatural amino acids . Unnatural amino acids are those not commonly found in proteins and are used in research to understand protein structure and function .
- Methods of Application : The synthesis of unnatural Fmoc amino acids can be achieved through a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .
- Results or Outcomes : The resulting unnatural Fmoc amino acids are useful in studying protein structure and function .
- Scientific Field: Drug Discovery
- Application Summary : The compound is related to the family of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids . These are commonly used in the synthesis of drug-like molecules . The Fmoc group acts as a protective group for the amino acid during synthesis , which is crucial in the development of new pharmaceuticals .
- Methods of Application : The synthesis of drug-like Fmoc amino acids can be achieved through various methods, including the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method .
- Results or Outcomes : The resulting drug-like Fmoc amino acids are useful in studying the structure-activity relationships of potential drugs .
特性
IUPAC Name |
(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHULIKSMJSELI-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942611 |
Source


|
| Record name | 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
CAS RN |
204322-23-6 |
Source


|
| Record name | 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

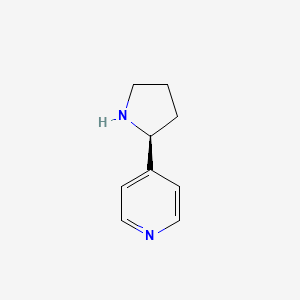
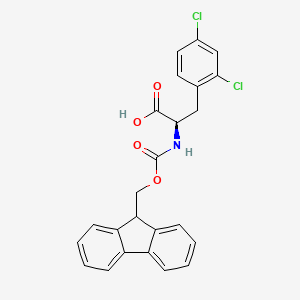
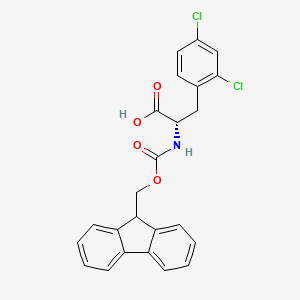
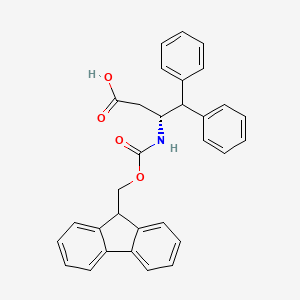
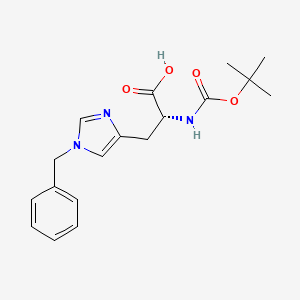
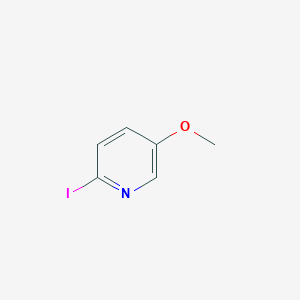
![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)
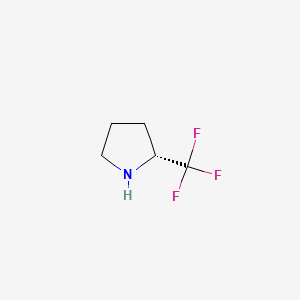
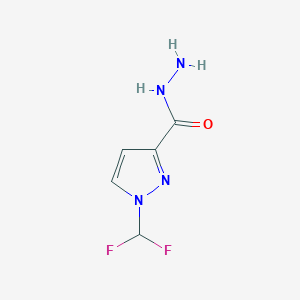
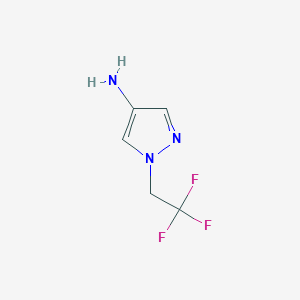
![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)
